N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-3,4-dimethoxybenzenesulfonamide
Overview
Description
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-3,4-dimethoxybenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, sulfanyl, and methoxy functional groups, which contribute to its diverse reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-3,4-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2-chloro-6-fluorobenzyl bromide with a suitable sulfanyl compound to introduce the sulfanyl group. This intermediate is then reacted with 3,4-dimethoxybenzenesulfonyl chloride under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chloro or fluoro substituents.
Scientific Research Applications
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-3,4-dimethoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorobenzyl chloride
- 2-chloro-6-fluorobenzyl bromide
- N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-thiophenesulfonamide
Uniqueness
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-3,4-dimethoxybenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. The presence of both chloro and fluoro substituents, along with the sulfanyl and methoxy groups, makes it a versatile compound for various chemical transformations and research applications.
Properties
IUPAC Name |
N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFNO4S2/c1-23-16-7-6-12(10-17(16)24-2)26(21,22)20-8-9-25-11-13-14(18)4-3-5-15(13)19/h3-7,10,20H,8-9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYWRTFIGZKROL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCSCC2=C(C=CC=C2Cl)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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